HMG-CoA Reductase Inhibition: RYR Phytocomplex vs. Isolated Lovastatin
In a cell-free enzymatic assay, all tested RYR samples (containing Monacolin K within the native phytocomplex) demonstrated greater HMG-CoA reductase inhibitory activity than isolated lovastatin when compared at equivalent monacolin K content [1][2]. Secondary monacolins individually exhibited weaker inhibition than monacolin K; however, a synergistic effect was observed within the intact phytocomplex, resulting in superior overall enzymatic inhibition relative to the purified statin drug [1].
| Evidence Dimension | HMG-CoA reductase inhibitory activity |
|---|---|
| Target Compound Data | RYR samples with varying MK content (all samples tested) |
| Comparator Or Baseline | Isolated lovastatin at equivalent monacolin K content |
| Quantified Difference | Superior inhibition (qualitatively greater activity observed across all RYR samples) |
| Conditions | Validated cell-free enzymatic assay; HMG-CoA reductase inhibition measured spectrophotometrically |
Why This Matters
This demonstrates that procuring RYR standardized for total monacolin K content does not equate to purchasing isolated lovastatin; the phytocomplex confers a quantifiable functional advantage in target enzyme inhibition.
- [1] Rigillo G, et al. Red Yeast Rice or Lovastatin? A Comparative Evaluation of Safety and Efficacy Through a Multifaceted Approach. Phytother Res. 2025;39(1):264-281. PMID: 39511729. View Source
- [2] Cicero AFG, et al. Safety and Efficacy of Red Yeast Rice Phytocomplex and Lovastatin: a Comparative Analysis. 2023. CORE. View Source
